(5Z)-2-(4-butoxyphenyl)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(4-butoxyphenyl)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-butoxyphenyl)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Thiazole Ring: This can be achieved through the reaction of appropriate thioamides with α-haloketones.
Formation of the Triazole Ring: This step may involve the cyclization of hydrazine derivatives with carbonyl compounds.
Substitution Reactions: Introduction of the butoxyphenyl and dimethoxybenzylidene groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methoxy groups.
Reduction: Reduction reactions can occur at the double bonds or other reactive sites.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may lead to fully saturated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or ligand in various organic reactions.
Material Science:
Biology
Antimicrobial Activity: Thiazolo[3,2-b][1,2,4]triazoles are known for their antimicrobial properties.
Enzyme Inhibition: Potential use as inhibitors of specific enzymes.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Cancer Research: Investigation of its potential anti-cancer properties.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Chemical Manufacturing: Utilization in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-butoxyphenyl)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(5Z)-2-(4-butoxyphenyl)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar in structure but with different substituents.
Thiazolo[3,2-b][1,2,4]triazoles: A broader class of compounds with varying biological activities.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities and chemical properties.
properties
Molecular Formula |
C23H23N3O4S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(5Z)-2-(4-butoxyphenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H23N3O4S/c1-4-5-12-30-17-9-7-16(8-10-17)21-24-23-26(25-21)22(27)20(31-23)14-15-6-11-18(28-2)19(13-15)29-3/h6-11,13-14H,4-5,12H2,1-3H3/b20-14- |
InChI Key |
ANKKEVDIFJXPEJ-ZHZULCJRSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OC)OC)/SC3=N2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OC)OC)SC3=N2 |
Origin of Product |
United States |
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